molecular formula C13H12F2N4O B12230221 3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B12230221
M. Wt: 278.26 g/mol
InChI Key: HRFUQOOEYBANKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluoroquinazoline moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Fluoroquinazoline Moiety: The synthesis begins with the preparation of the 6-fluoroquinazoline core. This can be achieved through cyclization reactions involving appropriate aniline derivatives and fluorinated reagents under acidic or basic conditions.

    Pyrrolidine Ring Construction: The pyrrolidine ring is then constructed through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.

    Coupling Reaction: The final step involves coupling the fluoroquinazoline moiety with the pyrrolidine ring. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine positions.

Scientific Research Applications

3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxylic acid methyl ester
  • 6-Fluoroquinazoline derivatives
  • Pyrrolidine-3-carboxamide derivatives

Uniqueness

3-Fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is unique due to the presence of both fluoroquinazoline and pyrrolidine moieties, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound in drug discovery and development.

Properties

Molecular Formula

C13H12F2N4O

Molecular Weight

278.26 g/mol

IUPAC Name

3-fluoro-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H12F2N4O/c14-8-1-2-10-9(5-8)11(18-7-17-10)19-4-3-13(15,6-19)12(16)20/h1-2,5,7H,3-4,6H2,(H2,16,20)

InChI Key

HRFUQOOEYBANKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC=NC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.